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Compound of Interest

Compound Name: AC-D-TYR-OME

CAS No.: 65160-71-6

Cat. No.: B3433913

Get Quote

Target Audience: Researchers, Scientists, and Drug Development Professionals Content

Focus: Mechanistic Causality, Orthogonal Protection Strategies, and Self-Validating Protocols

Executive Summary & Mechanistic Causality
In the design of peptidomimetics and small-molecule therapeutics, the incorporation of D-amino

acids like D-tyrosine is a proven strategy to enhance proteolytic stability and modulate

pharmacokinetics. When selecting a D-tyrosine building block, the choice of N-terminal

modification dictates the molecule's synthetic utility. This guide objectively compares Ac-D-Tyr-
OMe (N-Acetyl-D-tyrosine methyl ester) and Boc-D-Tyr-OMe (N-tert-Butoxycarbonyl-D-tyrosine

methyl ester).

As an application scientist, the decision between these two derivatives relies on the

fundamental chemical differences between an amide and a carbamate:

Boc-D-Tyr-OMe utilizes a tert-butoxycarbonyl (Boc) group, which is a carbamate[1]. The

carbamate provides temporary, acid-labile protection of the alpha-amine. It prevents
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racemization during activation and is easily cleaved under mild acidic conditions (e.g.,

Trifluoroacetic acid) without affecting the peptide backbone[2].

Ac-D-Tyr-OMe utilizes an acetyl group, forming an amide bond. Amides are

thermodynamically highly stable due to resonance. Therefore, the acetyl group is rarely used

for temporary protection; instead, it serves as a permanent N-terminal cap to neutralize the

positive charge of the amine, mimic a continuous peptide backbone, or act as a stable

substrate in enzymatic assays[3].

Quantitative Data & Physicochemical Profiling
The following table summarizes the structural and functional metrics of both derivatives to

guide your synthetic planning.

Property Ac-D-Tyr-OMe Boc-D-Tyr-OMe

CAS Number 65160-71-6[3] 76757-90-9[4]

Molecular Formula C₁₂H₁₅NO₄ C₁₅H₂₁NO₅[4]

Molecular Weight 237.25 g/mol [3] 295.33 g/mol [4]

N-Terminal Moiety Acetyl (Amide)
tert-Butoxycarbonyl

(Carbamate)

C-Terminal Moiety Methyl Ester Methyl Ester

Cleavage Catalyst
Harsh Acid/Base (Not

recommended)
Mild Acid (e.g., 50% TFA)

Primary Application
Permanent N-capping,

Enzymatic stability assays

Solution-phase peptide

synthesis, Orthogonal building

block[1]

Synthetic Logic & Decision Workflows
The divergent reactivity of the N-terminal groups necessitates entirely different synthetic

workflows. The logic tree below illustrates the causal relationship between the protecting group

chemistry and the subsequent synthetic steps.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.sigmaaldrich.com/US/en/product/aldrich/15188
https://www.benchchem.com/product/b3433913/docs?utm_src=pdf-body#comparative-synthesis-guide-ac-d-tyr-ome-vs-boc-d-tyr-ome
https://amp.chemicalbook.com/ProductChemicalPropertiesCB1208238_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB1208238_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-D-Tyr-OMe
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-D-Tyr-OMe
https://amp.chemicalbook.com/ProductChemicalPropertiesCB1208238_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Boc-D-Tyr-OMe
https://www.chemimpex.com/products/04027
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433913?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


D-Tyrosine Derivatives
Synthetic Strategy

Boc-D-Tyr-OMe
(CAS: 76757-90-9)

Ac-D-Tyr-OMe
(CAS: 65160-71-6)

Temporary Protection
(Acid-Labile Carbamate)

Permanent Capping
(Base-Stable Amide)

Acidolysis (50% TFA/DCM)
Cleaves Boc Group

Saponification (LiOH)
Cleaves Methyl Ester

H-D-Tyr-OMe
(Ready for N-Coupling)

Ac-D-Tyr-OH
(Ready for C-Coupling)

Click to download full resolution via product page

Figure 1: Divergent synthetic workflows and logical decision trees for Boc and Ac D-Tyrosine.

Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.

Every critical step includes a mechanistic rationale and an In-Process Control (IPC) to verify

success before proceeding.

Protocol A: Acidolytic N-Deprotection of Boc-D-Tyr-OMe
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Objective: Remove the Boc group to yield H-D-Tyr-OMe for subsequent peptide coupling.

Mechanistic Causality: Under acidic conditions, the carbamate oxygen is protonated, leading to

the elimination of a tert-butyl cation (which forms isobutylene gas) and a carbamic acid

intermediate. The spontaneous decarboxylation of this intermediate releases CO₂ gas,

irreversibly driving the reaction to completion.

Preparation: Dissolve Boc-D-Tyr-OMe (1.0 eq) in anhydrous dichloromethane (DCM) to

achieve a 0.2 M concentration.

Acidolysis: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) TFA:DCM ratio.

Rationale: A 50% TFA concentration provides the optimal balance between rapid cleavage

kinetics and minimizing potential side reactions with the unprotected phenolic hydroxyl

group of tyrosine.

Reaction: Stir at room temperature for 30–45 minutes.

Self-Validation (IPC): Perform a Ninhydrin (Kaiser) test on a TLC spot.

Validation Logic: The Boc-protected starting material will not react with ninhydrin. A deep

blue/purple color confirms the successful liberation of the primary amine.

Isolation: Evaporate solvents under reduced pressure. Co-evaporate with toluene (3x) to

azeotropically remove residual TFA. Precipitate the resulting H-D-Tyr-OMe·TFA salt using

cold diethyl ether and collect via vacuum filtration.

Protocol B: Selective C-Terminal Saponification of Ac-D-
Tyr-OMe
Objective: Hydrolyze the methyl ester to yield Ac-D-Tyr-OH while preserving the N-acetyl group

and stereochemical integrity. Mechanistic Causality: The N-acetyl amide bond is significantly

more resistant to mild aqueous base than the C-terminal methyl ester. By strictly controlling

temperature and equivalents of the base, the hydroxide nucleophile selectively attacks the

ester carbonyl without abstracting the alpha-proton, thereby preventing epimerization.

Preparation: Dissolve Ac-D-Tyr-OMe (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
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Thermal Control: Cool the solution to 0 °C in an ice bath.

Rationale: Lowering the kinetic energy of the system suppresses the rate of alpha-proton

abstraction, ensuring the D-chiral center remains intact.

Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq) dropwise as a 1M

aqueous solution.

Rationale: The lithium counterion coordinates the tetrahedral intermediate, accelerating

ester hydrolysis at lower temperatures compared to NaOH or KOH.

Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

Self-Validation (IPC): Monitor the reaction via LC-MS.

Validation Logic: The disappearance of the starting material peak (m/z 238 [M+H]⁺) and

the emergence of the product peak (m/z 224[M+H]⁺) confirms complete hydrolysis.

Isolation: Acidify the aqueous layer to pH 2–3 using 1M HCl to protonate the carboxylic acid.

Extract with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and

concentrate under reduced pressure to yield Ac-D-Tyr-OH.

References
Boc-D-Tyr-OMe | C15H21NO5 | CID 7016055 Source: PubChem - NIH URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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